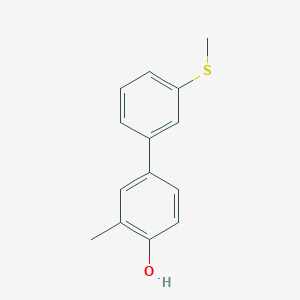

2-Methyl-4-(3-methylthiophenyl)phenol

Description

2-Methyl-4-(3-methylthiophenyl)phenol is a phenolic compound featuring a methyl group at the ortho position (C2) and a 3-methylthiophenyl substituent at the para position (C4). The 3-methylthiophenyl group consists of a phenyl ring with a methylthio (-S-CH₃) moiety at its meta position.

Properties

IUPAC Name |

2-methyl-4-(3-methylsulfanylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-10-8-12(6-7-14(10)15)11-4-3-5-13(9-11)16-2/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMREJDTCTZUBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=CC=C2)SC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalysts : Aluminum chloride (AlCl₃) and toluene sulfonic acid (p-TsOH) are commonly used.

-

Solvents : Toluene or dichloromethane under anhydrous conditions.

Example Protocol :

-

Dissolve 4-methylphenol (10 mmol) and 3-methylthiophenyl chloride (12 mmol) in toluene.

-

Add AlCl₃ (1.2 equiv) and reflux at 110°C for 8 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify via column chromatography.

Advantages : High yield, simplicity.

Limitations : Requires strict moisture control and generates acidic waste.

Ullmann Coupling

Ullmann coupling facilitates aryl-aryl bond formation using copper catalysts. This method is suitable for attaching the 3-methylthiophenyl group to a pre-functionalized phenol derivative.

Key Parameters

-

Catalyst : CuI or CuBr with 1,10-phenanthroline as a ligand.

-

Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF).

Data Table : Comparison of Ullmann Coupling Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | None | DMF | 130 | 18 | 52 |

| CuBr | Phen | DMSO | 140 | 24 | 60 |

Challenges : Competing homocoupling and ligand degradation at elevated temperatures.

Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling offers precise control over biaryl formation, making it ideal for synthesizing 2-methyl-4-(3-methylthiophenyl)phenol from boronic acid and halide precursors.

Optimized Protocol

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : Na₂CO₃ in a toluene/water biphasic system.

Mechanistic Insight :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.

Advantages : High regioselectivity, tolerance for functional groups.

Limitations : Cost of palladium catalysts and boronic acid precursors.

Nucleophilic Aromatic Substitution

This method involves displacing a leaving group (e.g., nitro or sulfonate) on the phenol ring with a 3-methylthiophenyl nucleophile.

Reaction Design

-

Electrophilic Substrate : 4-Nitro-2-methylphenol.

-

Nucleophile : 3-Methylthiophenol, activated by deprotonation with KOH.

-

Solvent : DMSO at 100°C for 10 hours.

-

Yield : 45–55%.

Data Table : Substitution Efficiency with Different Leaving Groups

| Leaving Group | Nucleophile | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Nitro (-NO₂) | 3-MeS-PhSH | DMSO | 100 | 48 |

| Triflate (-OTf) | 3-MeS-PhSNa | DMF | 120 | 55 |

Challenges : Competing elimination reactions and poor solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(3-methylthiophenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The thiophenyl group can be reduced to form thiols.

Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Thiols and related derivatives.

Substitution: Halogenated phenols and thiophenyl derivatives.

Scientific Research Applications

2-Methyl-4-(3-methylthiophenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-methylthiophenyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiophenyl group can interact with sulfur-containing biomolecules. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Structural Features :

- Methyl group (C2) : Contributes steric hindrance and moderate electron-donating effects.

- 3-Methylthiophenyl (C4) : A sulfur-containing substituent that enhances lipophilicity and may participate in oxidation reactions.

- Phenolic -OH: Governs acidity (pKa) and hydrogen-bonding capabilities.

Comparison with Similar Compounds

Substituent Electronic Effects

The electronic nature of substituents significantly impacts phenolic acidity and reactivity:

- Trifluoromethyl (CF₃): Highly electronegative, lowering pKa by stabilizing the phenoxide ion .

- Cyanoethyl (-CH₂CN): Withdraws electrons via the nitrile group, further increasing acidity .

- 3-Methylthiophenyl: Sulfur’s moderate electronegativity results in weaker acidity compared to CF₃ or cyano groups.

Steric and Solubility Properties

Reactivity and Functionalization

- Oxidation: The thioether in 2-Methyl-4-(3-methylthiophenyl)phenol can oxidize to sulfoxide or sulfone, enabling further derivatization. In contrast, trifluoromethyl groups (CF₃) are chemically inert under most conditions .

- Esterification: Phenolic -OH reacts with acylating agents, but steric hindrance from the 3-methylthiophenyl group may slow kinetics compared to less bulky analogs (e.g., 4-nitrophenyl acetate ).

- Hydrogen Bonding: The -OH group participates in hydrogen bonding, though less effectively than in compounds with electron-withdrawing substituents (e.g., CF₃), which stabilize the phenoxide ion .

Q & A

Basic Research Question

- NMR : ¹H and ¹³C NMR identify aromatic proton environments and confirm substitution patterns. The hydroxyl group shows a broad peak at ~5 ppm, while thiophenyl protons appear downfield (7–8 ppm) .

- IR Spectroscopy : O-H stretching (~3200 cm⁻¹) and C-S vibrations (600–700 cm⁻¹) validate functional groups .

- HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm assess purity and resolve isomers .

What safety protocols should be followed when handling 2-Methyl-4-(3-methylthiophenyl)phenol?

Basic Research Question

- Exposure controls : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact, as phenolic compounds can be irritants .

- Storage : Store at 0–6°C in airtight containers to prevent oxidation .

- Disposal : Follow EPA guidelines for halogenated/organic waste due to potential environmental persistence .

How can researchers resolve discrepancies in crystallographic data for 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question

Discrepancies in unit cell parameters or hydrogen bonding networks may arise from polymorphism or twinning. Strategies include:

- SHELXL refinement : Use twin-law matrices to model twinned crystals .

- ORTEP-3 visualization : Compare experimental and simulated density maps to identify misplaced atoms .

- Temperature-dependent studies : Assess thermal motion effects on bond lengths and angles .

How do hydrogen bonding patterns in 2-Methyl-4-(3-methylthiophenyl)phenol affect its crystallographic packing, and how can conflicting data be reconciled?

Advanced Research Question

Graph-set analysis (e.g., Etter’s rules) reveals dominant motifs like R₂²(8) rings from O-H···O/S interactions. Conflicts may arise from solvent inclusion or conformational flexibility:

- Solvent screening : Recrystallize in diverse solvents (e.g., ethanol vs. DMSO) to isolate stable polymorphs .

- DFT calculations : Compare hydrogen bond energies to prioritize thermodynamically favorable packing arrangements .

What strategies address low yields in the synthesis of 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question

Low yields often stem from steric hindrance or competing pathways. Mitigation includes:

- Protecting groups : Temporarily block the phenolic -OH with acetyl groups to direct coupling to the thiophenyl ring .

- Microwave-assisted synthesis : Reduce reaction times and improve regioselectivity via controlled heating .

How can researchers validate compound purity when HPLC analysis shows anomalous peaks?

Advanced Research Question

Anomalies may indicate degradation products or isomers. Confirm purity via:

- LC-MS : Correlate molecular ion peaks ([M+H]⁺) with expected m/z .

- TGA/DSC : Check for weight loss events (e.g., solvent residues) below the melting point .

How should researchers design experiments to assess the stability of 2-Methyl-4-(3-methylthiophenyl)phenol under varying pH and temperature conditions?

Basic Research Question

- pH stability : Incubate the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals .

- Thermal stability : Use accelerated aging studies (40–60°C) with periodic HPLC sampling to track decomposition kinetics .

What computational methods are effective for determining the tautomeric forms of 2-Methyl-4-(3-methylthiophenyl)phenol?

Advanced Research Question

- DFT optimization : Compare energies of keto-enol tautomers using Gaussian or ORCA software. Solvent effects (PCM model) improve accuracy .

- NMR chemical shift prediction : Tools like ACD/Labs or ChemDraw validate computed tautomer populations against experimental data .

What regulatory guidelines apply to the use of 2-Methyl-4-(3-methylthiophenyl)phenol in academic research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.